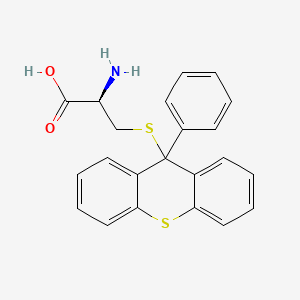
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan is a complex chemical compound primarily used as a drug-linker conjugate in antibody-drug conjugates (ADCs). This compound combines the properties of cyclooctyne, polyethylene glycol (PEG), valine-citrulline (VC), para-aminobenzyloxycarbonyl (PAB), glycine-glycine (Gly-Gly), and exatecan, a potent topoisomerase I inhibitor. The unique structure of this compound allows it to be used in targeted cancer therapies, where it delivers cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of cyclooctyne derivatives, followed by the conjugation of PEG4, VC, PAB, and Gly-Gly sequences. The final step involves the attachment of exatecan to the linker molecule. Each step requires precise control of temperature, pH, and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the final product meets stringent purity standards .
Chemical Reactions Analysis
Types of Reactions
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in click chemistry reactions.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy, delivering cytotoxic agents directly to cancer cells.
Industry: Utilized in the production of specialized pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan involves its role as a drug-linker conjugate in ADCs. The compound binds to specific antigens on the surface of cancer cells, facilitating the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing exatecan, which inhibits topoisomerase I, leading to DNA damage and cell death. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparison with Similar Compounds
Similar Compounds
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Doxorubicin: Another ADC drug-linker conjugate, but with doxorubicin as the cytotoxic agent.
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Auristatin: Similar structure but uses auristatin as the cytotoxic agent.
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Maytansinoid: Uses maytansinoid as the cytotoxic agent.
Uniqueness
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan is unique due to its use of exatecan, a potent topoisomerase I inhibitor, which provides a distinct mechanism of action compared to other ADC drug-linker conjugates. This uniqueness allows for targeted delivery and effective treatment of specific cancer types .
Properties
Molecular Formula |
C69H90FN11O19 |
|---|---|
Molecular Weight |
1396.5 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C69H90FN11O19/c1-5-69(92)49-32-54-62-47(35-81(54)65(88)48(49)37-99-66(69)89)60-51(20-19-46-42(4)50(70)33-53(78-62)59(46)60)77-58(85)38-97-40-75-56(83)34-74-68(91)100-36-43-15-17-44(18-16-43)76-63(86)52(14-11-22-73-67(71)90)79-64(87)61(41(2)3)80-55(82)21-24-93-26-28-95-30-31-96-29-27-94-25-23-72-57(84)39-98-45-12-9-7-6-8-10-13-45/h15-18,32-33,41,45,51-52,61,92H,5-9,11-12,14,19-31,34-40H2,1-4H3,(H,72,84)(H,74,91)(H,75,83)(H,76,86)(H,77,85)(H,79,87)(H,80,82)(H3,71,73,90)/t45?,51-,52-,61-,69-/m0/s1 |
InChI Key |
QODUAYOFZUVKPU-HPLXPLKLSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)COC8CCCCCC#C8)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)COC8CCCCCC#C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
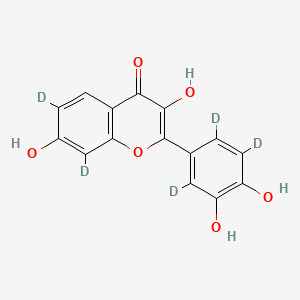
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
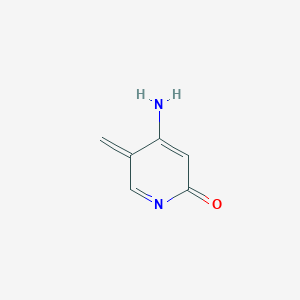
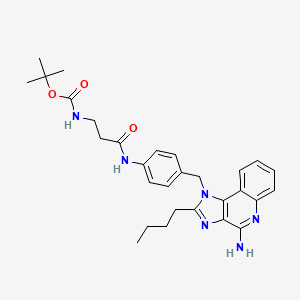


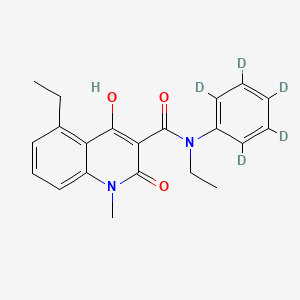
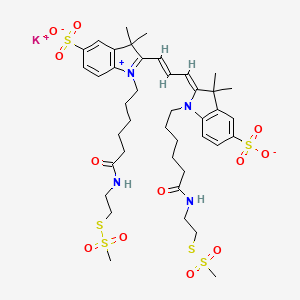

![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)

